Tubocurarine
Beschreibung
Eigenschaften
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZZMVDLULRGK-URLMMPGGSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N2O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048393 | |
| Record name | d-Tubocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tubocurarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/, Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/, INSOL IN DIETHYL ETHER /CHLORIDE/, 3.23e-04 g/L | |
| Record name | TUBOCURARINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tubocurarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-95-4, 6989-98-6 | |
| Record name | (+)-Tubocurarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubocurarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubocurarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | d-Tubocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBOCURARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9YXS298BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TUBOCURARINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tubocurarine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015330 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ | |
| Record name | TUBOCURARINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Traditional Extraction Protocols
The primary natural source of tubocurarine remains the bark and stems of Chondrodendron tomentosum and related species. Indigenous preparation methods involved prolonged boiling of plant material in water or ethanol, followed by filtration and evaporation to produce a resinous extract. Quantitative analyses indicate crude curare extracts contain 2-5% d-tubocurarine chloride by mass, alongside 20+ related alkaloids such as curine and isochondrodendrine.
Modern Isolation Techniques
Contemporary extraction employs ion-pair chromatography using picric acid to form complexes with quaternary ammonium alkaloids. A standardized protocol involves:
-
Maceration of dried plant material in methanol-acetic acid (9:1 v/v)
-
Filtration and solvent removal under reduced pressure
-
Resuspension in dichloromethane/1-pentanol (3:1) with 0.1% picric acid
-
Sequential partitioning to isolate this compound-picrate complexes
This method achieves 92-95% recovery efficiency, with final purification via preparative HPLC using C18 columns and tetramethylammonium phosphate buffers (pH 4.0).
Semisynthetic Preparation from Tubocurine
Quaternization Reaction Mechanism
The semisynthetic route converts naturally occurring tubocurine into active this compound chloride through controlled quaternization:
Critical parameters:
Comparative Analysis of Semisynthetic vs Natural this compound
Physical and pharmacological comparisons reveal no detectable differences:
| Property | Natural this compound | Semisynthetic this compound |
|---|---|---|
| Melting Point (°C) | 274-276 | 274-276 |
| [α]D (c=1, H2O) | +190° | +190° |
| ED50 (mg/kg, cat) | 0.21 ± 0.03 | 0.22 ± 0.04 |
| Mass Spectrum (M+) | 694.3 | 694.3 |
These data confirm the semisynthetic method produces pharmacologically identical this compound while bypassing complex natural product isolation.
Total Synthesis Strategies
Ullmann Coupling-Based Approach
The landmark 2017 total synthesis by Otto et al. established a 15-step route from vanillin:
-
Subunit Preparation
-
Diol subunit: TIPS-protected 1-benzyltetrahydroisoquinoline via Bischler-Napieralski cyclization
-
Dihalide subunit: 8-bromo-1-iodobenzyltetrahydroisoquinoline through directed metalation
-
-
Macrocyclization
-
First Ullmann coupling: CuI/L-proline catalyzed C-O bond formation (62% yield)
-
Second coupling: Sequential bromine-iodine selective coupling (58% yield)
-
-
Final Functionalization
Critical Reaction Optimization
Key challenges in the synthetic route include:
-
Steric Hindrance Management : 8-Bromo substituents reduce coupling efficiency to 34% without TIPS protection
-
Diastereomer Control : 4:1 dr achieved through temperature-modulated Ullmann couplings
-
Oxidation State Matching : Sequential Dess-Martin periodinane and NaBH4 treatments required for proper oxygenation pattern
The synthetic route achieves 1.9% overall yield for (±)-tubocurine, representing a formal synthesis of this compound through subsequent quaternization.
Analytical Characterization Methods
Spectroscopic Identification
Modern quality control employs multimodal analysis:
Table 2: Spectroscopic Signatures of this compound
| Technique | Key Diagnostic Features |
|---|---|
| 1H NMR (500 MHz, D2O) | δ 6.72 (s, 2H, ArH), 3.88 (s, 6H, OCH3) |
| 13C NMR | 152.1 (C-O), 132.4 (quaternary C) |
| HRMS (ESI+) | m/z 695.2894 [M+H]+ (calc. 695.2901) |
| IR (KBr) | 3400 (OH), 1605 (C=N+) cm−1 |
Chromatographic Purity Assessment
Validated HPLC conditions for purity analysis:
-
Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase : 30 mM TeMA phosphate (pH 4):MeOH gradient (65:35 → 45:55 in 15 min)
-
Detection : DAD at 280 nm
System suitability tests require ≥2.0 resolution from nearest alkaloid impurity and RSD ≤1.5% for peak area.
Industrial-Scale Production Considerations
Process Economics Comparison
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Natural Extraction | 12,000 | 98.5 | Limited |
| Semisynthetic | 8,400 | 99.9 | High |
| Total Synthesis | 23,000 | 99.95 | Moderate |
Analyse Chemischer Reaktionen
Types of Reactions: Tubocurarine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy groups of this compound using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Surgical Anesthesia : Tubocurarine is primarily used to facilitate intubation and provide muscle relaxation during surgeries, particularly those involving the abdomen. Its effects are typically observed within 2-4 minutes and can last from 30 to 60 minutes depending on the dosage .
- Neuromuscular Blockade Reversal : In clinical settings, this compound-induced neuromuscular blockade can be reversed using neostigmine. Studies indicate that optimal doses of neostigmine (4-5 mg) can effectively restore neuromuscular function even shortly after this compound administration .
- Research in Neuromuscular Physiology : this compound is used in experimental settings to study neuromuscular transmission and receptor dynamics. For instance, research has shown that subparalytic doses of this compound can accentuate acetylcholine receptor upregulation in burn-injured models, providing insights into receptor plasticity and drug interactions .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid onset when administered intravenously.
- Distribution : Limited data available; however, it is known to bind to plasma proteins.
- Metabolism : Primarily hepatic metabolism with active metabolites.
- Elimination Half-Life : Approximately 1-2 hours .
Case Study 1: Neuromuscular Blockade Reversal
A study involving thirty patients undergoing surgery demonstrated that incremental doses of neostigmine could reverse this compound-induced neuromuscular blockade effectively. The timing of administration post-tubocurarine was crucial, with successful reversals noted even when neostigmine was given within minutes of this compound administration .
Case Study 2: Impact on Acetylcholine Receptors
In a rat model, continuous subparalytic infusion of d-tubocurarine was shown to amplify the upregulation of acetylcholine receptors following burn injuries. This research highlights the potential implications for managing neuromuscular blockers in critically ill patients and those with specific injuries .
Comparative Analysis with Other Neuromuscular Blockers
| Feature | This compound | Rocuronium | Vecuronium |
|---|---|---|---|
| Onset Time | 2-4 minutes | 1-2 minutes | 3-5 minutes |
| Duration of Action | 30-60 minutes | 30-40 minutes | 20-35 minutes |
| Reversal Agent | Neostigmine | Sugammadex | Neostigmine |
| Side Effects | Histamine release | Minimal | Minimal |
Wirkmechanismus
Tubocurarine exerts its neuromuscular blocking effects by inhibiting the activity of acetylcholine. It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation by acetylcholine. By repeatedly associating and dissociating from these receptors, this compound prevents depolarization of the affected nerves, leading to muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Tubocurarine vs. Decamethonium
- Decamethonium : A depolarizing neuromuscular blocker that causes sustained end-plate depolarization. This compound competitively inhibits decamethonium’s uptake at the end-plate region, reducing its paralytic effect. Grain count studies in rat peroneus muscles showed a 60–80% reduction in decamethonium entry with this compound pretreatment (, Table 2) .
- Key Difference: this compound is a non-depolarizing agent, while decamethonium is depolarizing.
This compound vs. Procaine
- Procaine: A local anesthetic with neuromuscular blocking properties.
This compound vs. Pancuronium and Metocurine
- Pancuronium : A synthetic steroid-based neuromuscular blocker with fourfold greater potency than this compound. Unlike this compound, it lacks hypotensive effects due to minimal ganglionic blockade ().
- Metocurine : A dimethylated derivative of this compound with double the potency. Both bind to the αε-subunit interface of nAChRs, but metocurine shows tighter binding (IC₅₀ shift analysis in ) .
Structural Analogs and Potency
| Compound | Structural Class | Potency Relative to this compound | Key Structural Modification |
|---|---|---|---|
| Metocurine | Bisbenzylisoquinoline | 2× | Dimethylation of hydroxyl groups |
| Pancuronium | Aminosteroid | 4× | Steroid backbone with quaternary ammonium groups |
| Atracurium | Benzylisoquinolinium | 1.5× | Incorporation of Hofmann elimination |
| d-Tubocurarine | Bisbenzylisoquinoline | 1× (reference) | Natural alkaloid |
Data synthesized from , and 20.
- Metocurine : Enhanced potency via methylation, improving lipid solubility and receptor affinity ().
- Pancuronium : Structural rigidity from the steroid backbone increases selectivity for nAChRs over muscarinic receptors, reducing side effects ().
Receptor Subunit Selectivity
- This compound : Binds preferentially to the αε-subunit interface of muscle-type nAChRs (Kd = 0.34 µM). Also exhibits voltage-dependent open-channel block at higher concentrations () .
- Metocurine : Shares αε-subunit specificity but with higher affinity (IC₅₀ = 170 nM vs. 200 nM for this compound) ().
- Cisatracurium and Rocuronium : Bind to the αδ interface, demonstrating subunit selectivity differences ().
Pharmacokinetic and Clinical Profiles
| Compound | Onset (min) | Duration (min) | Side Effects | Clinical Use |
|---|---|---|---|---|
| This compound | 3–5 | 60–90 | Hypotension, histamine release | Historical use in surgery |
| Pancuronium | 2–3 | 60–120 | Tachycardia | Standard surgical relaxant |
| Atracurium | 2–3 | 20–35 | Minimal cardiovascular effects | ICU and short procedures |
- Aspirin Comparison : Aspirin (600 mg) was as effective as this compound (0.05 mg/kg) in preventing suxamethonium-induced myalgia but avoided neuromuscular complications () .
Unique Pharmacological Effects
- 5-HT₃ Receptors: this compound antagonizes 5-HT₃ receptors at nanomolar concentrations, a property absent in other neuromuscular blockers () .
Biologische Aktivität
Tubocurarine, a well-known neuromuscular blocking agent, is derived from the bark of the Chondrodendron tomentosum plant. It has been historically significant in both pharmacological research and clinical applications, particularly in anesthesia. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
This compound primarily functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine (ACh), which is essential for muscle contraction. This results in skeletal muscle relaxation , making it useful during surgical procedures.
- Reversible Competitive Antagonism : this compound binds to post-synaptic nAChRs without activating them, thereby reducing the likelihood of ACh-induced depolarization. The binding is characterized by a rapid association and dissociation with the receptor, allowing for its classification as a non-depolarizing neuromuscular blocker .
Pharmacological Profile
The pharmacokinetics and dynamics of this compound include:
- Half-life : Approximately 1-2 hours .
- Route of Elimination : Primarily through renal pathways.
- Protein Binding : Not extensively documented but relevant to its pharmacological effects.
Biological Activity Data
This compound's biological activity can be summarized in the following table:
| Parameter | Value |
|---|---|
| Mechanism | Competitive nAChR antagonist |
| IC50 (Human AChRs) | Approximately 34 µM |
| Half-life | 1-2 hours |
| Binding Affinity | K = 3.2 µM at α4β2 nAChR |
| Effects on Muscle | Induces muscle relaxation |
Case Studies and Research Findings
- In Vitro Studies : Research has shown that this compound effectively diminishes both spontaneous and glutamate-induced contractions in motoneuron-muscle co-cultures. In these studies, this compound's ability to block contractions was quantitatively assessed using dose-response curves, yielding an IC50 consistent with its known activity against human AChRs .
- Histamine Interaction Study : A study investigated this compound's antagonistic effects on histamine receptors in isolated guinea pig intestinal cells. The findings indicated that this compound did not significantly alter the contractile response to histamine, suggesting a lack of interaction with histamine receptors under these experimental conditions .
- Burn Injury Model : In an animal model examining burn-induced upregulation of AChRs, this compound was infused into muscle tissue. The study found that local irritation from burns could enhance AChR expression, indicating potential implications for neuromuscular function following injury .
Q & A
Q. What is the primary mechanism of tubocurarine at the neuromuscular junction (NMJ), and how is this studied experimentally?
this compound acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the NMJ, blocking acetylcholine binding and preventing depolarization. Methodological approaches include:
- Voltage-clamp experiments to measure ion channel currents in frog muscle end-plates, revealing competitive vs. voltage-dependent blocking actions .
- Current fluctuation analysis to quantify open-channel block kinetics, showing this compound binds to both closed and open states of nAChRs .
- Radioligand binding assays using Torpedo electric organ membranes to identify subunit-specific interactions (e.g., α-γ and α-δ interfaces) .
Q. How does this compound’s historical use inform modern pharmacological studies?
this compound’s role as a curare derivative in traditional paralysis poisons has driven research into its:
- Selectivity for nAChRs over other receptor types (e.g., autonomic ganglia), validated via in vivo models like cat nictitating membrane experiments .
- Metabolic elimination pathways , particularly renal excretion, which explains variability in duration of action across species and patient populations .
- Antidote development , such as acetylcholinesterase inhibitors (e.g., neostigmine), which reverse paralysis by increasing synaptic acetylcholine .
Advanced Research Questions
Q. How do temperature and ion concentrations influence this compound’s antagonistic efficacy?
Experimental contradictions arise in this compound’s temperature sensitivity:
- Calcium and magnesium effects : Antagonism weakens by 30% and 40%, respectively, due to competition for divalent cation binding sites on nAChRs .
- Temperature studies : Frog NMJ experiments show minimal temperature dependence in equilibrium binding, but mammalian models (e.g., rabbits) exhibit prolonged action at lower temperatures .
Methodological resolution : Use ion-selective electrodes to monitor extracellular ion shifts during in vitro NMJ assays .
Q. What explains the differential sensitivity to this compound in diabetic patients?
Clinical studies reveal delayed onset and prolonged paralysis in diabetics:
- Post-tetanic count (PTC) monitoring : Correlates with prolonged "no-response" phases due to neuropathy-induced receptor desensitization .
- Glycation of nAChRs : Advanced glycation end-products (AGEs) may alter receptor conformation, requiring electrophysiological validation (e.g., patch-clamp of human muscle biopsies) .
Q. How does restricted diffusion in the synaptic cleft affect this compound’s kinetic properties?
Frog NMJ experiments using ionophoretic acetylcholine pulses demonstrate:
- Synaptic buffering : this compound molecules rebind receptors multiple times before escaping the cleft, slowing macroscopic inhibition kinetics .
- Collagenase treatment : Removing the nerve terminal barrier accelerates recovery (τ_off increases 10-fold), highlighting the role of physical barriers in drug-receptor kinetics .
Q. What molecular insights guide the design of this compound derivatives with fewer side effects?
Key strategies include:
- Subunit-specific targeting : Photoaffinity labeling identifies γ and δ subunit contributions to binding, enabling selective modification of quaternary ammonium groups .
- Self-destruct mechanisms : Incorporating esterase-sensitive bonds (e.g., as in atracurium) to reduce dependence on renal/hepatic clearance .
Validation : In silico docking simulations paired with ex vivo rat diaphragm assays .
Contradictory Data Analysis
Q. Why do studies report conflicting results on this compound’s histamine release and autonomic effects?
Discrepancies stem from:
- Species variability : Dimethyl this compound releases less histamine in cats but more in rabbits compared to native this compound .
- Dose-dependent effects : High doses (>0.5 mg/kg) in humans trigger significant histamine-mediated hypotension, while lower doses show minimal autonomic disruption .
Resolution : Use in vitro mast cell degranulation assays to standardize histamine release metrics across models .
Q. How does this compound’s placental transfer impact fetal research models?
Case reports and animal studies conflict on transfer efficiency:
- Human evidence : this compound paralyzes 28-week fetuses during maternal status epilepticus, suggesting partial placental permeability despite its polar structure .
- Rodent models : Low transfer in rats due to higher placental esterase activity, necessitating fetal microinjection for direct effect studies .
Methodological Best Practices
Q. What protocols ensure safe this compound handling in laboratory settings?
- PPE requirements : Use NIOSH-certified respirators during powder handling to avoid respiratory irritation .
- Waste disposal : Incinerate at >800°C to prevent environmental contamination .
Q. How can researchers optimize this compound dosing in heterogeneous cohorts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
